molecular formula C5H11ClF3NO B6276386 (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride CAS No. 2763741-21-3

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride

Cat. No.: B6276386
CAS No.: 2763741-21-3
M. Wt: 193.6
InChI Key:
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Description

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic organic chemistry and a potential candidate for pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reaction of ethylamine with a trifluorinated precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorinated alcohols, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in synthetic organic chemistry for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylaminoethyl chloride hydrochloride: This compound shares structural similarities and is used in similar applications.

    2-Aminoethanethiol hydrochloride: Another related compound with comparable chemical properties.

Uniqueness

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is unique due to its trifluorinated structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.

Properties

CAS No.

2763741-21-3

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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